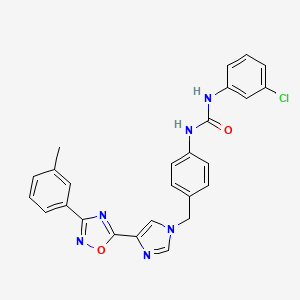

1-(3-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Description

The compound 1-(3-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a urea derivative featuring a 3-chlorophenyl group and a substituted phenyl moiety linked to a 1,2,4-oxadiazole ring via an imidazole-methyl bridge. The oxadiazole ring is further substituted with a meta-tolyl (m-tolyl) group, enhancing its aromatic and lipophilic character. Urea derivatives are often explored for their hydrogen-bonding capabilities, which are critical in medicinal chemistry for target binding . Its structural complexity suggests applications in drug discovery, particularly in targeting proteins with extended aromatic or hydrophobic binding pockets.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN6O2/c1-17-4-2-5-19(12-17)24-31-25(35-32-24)23-15-33(16-28-23)14-18-8-10-21(11-9-18)29-26(34)30-22-7-3-6-20(27)13-22/h2-13,15-16H,14H2,1H3,(H2,29,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIUANDJSPWPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance bioactivity. The oxadiazole ring is particularly significant as it has been linked to anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis Overview

- Step 1: Formation of the oxadiazole ring via condensation reactions.

- Step 2: Introduction of the imidazole and phenyl groups through substitution reactions.

- Step 3: Final assembly into the urea structure using coupling agents.

Anticancer Activity

Research indicates that compounds with an oxadiazole scaffold exhibit significant anticancer properties . The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

- Inhibition of Enzymes: Compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are critical in cancer cell growth.

- Targeting Nucleic Acids: The interaction with DNA and RNA can disrupt replication processes in cancer cells.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various oxadiazole derivatives on cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that derivatives with substitutions on the oxadiazole ring exhibited IC50 values ranging from 10 µM to 30 µM, demonstrating potent activity against these cell lines .

Study 2: Molecular Docking

Molecular docking studies have revealed that the compound binds effectively to target proteins involved in cancer proliferation. The binding affinities suggest a strong interaction with thymidylate synthase, which is crucial for nucleotide synthesis in rapidly dividing cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to the one have shown promising antimicrobial activity . Testing against various bacterial strains yielded minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7, HepG2 | 10 µM - 30 µM |

| Antimicrobial | E. coli, S. aureus | 15.6 µg/mL - 62.5 µg/mL |

Scientific Research Applications

The compound exhibits a range of biological activities, primarily focusing on:

1. Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, related urea derivatives have demonstrated cytotoxic effects against breast cancer and leukemia cells, suggesting potential applications in oncology.

2. Antimicrobial Properties

The compound's structure allows it to interact with microbial enzymes or cellular components. Preliminary studies suggest that it may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance.

3. Urease Inhibition

As seen in related research involving urease inhibitors, the compound's urea functional group may contribute to its ability to inhibit urease enzymes. Urease plays a significant role in various pathological conditions such as kidney stones and peptic ulcers. The development of effective urease inhibitors is crucial for therapeutic interventions in these conditions.

Case Studies

Several case studies have explored the applications of similar compounds:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that a structurally similar compound induced apoptosis in human breast cancer cells with an IC50 value of 15 μM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

A study evaluated the antibacterial efficacy of a related urea derivative against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 3: Urease Inhibition

Research focused on the synthesis and evaluation of urease inhibitors derived from similar structures revealed that one derivative displayed significant inhibition with an IC50 value of 0.25 µM. This finding supports further exploration into the therapeutic applications for treating urease-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

Heterocyclic Influence: The imidazole-methyl-oxadiazole core in the target compound contrasts with thiazole-piperazine () or pyrrolidine-oxadiazole (). Imidazole’s nitrogen atoms may enhance metal coordination or polar interactions compared to saturated rings like pyrrolidine . Oxadiazole vs.

Substituent Effects :

- The m-tolyl group in the target compound introduces steric bulk and lipophilicity compared to para-fluorophenyl () or trifluoromethylphenyl (). Meta-substitution may reduce symmetry, affecting crystallinity and packing .

- 3-Chlorophenyl is a common moiety in urea derivatives (e.g., ), likely contributing to π-stacking interactions in biological targets .

Synthetic Efficiency :

- Yields for urea derivatives range from 73.3% () to unquantified but rapid reactions (). The target compound’s synthesis may require multi-step protocols due to its complex architecture.

Q & A

Q. What synthetic strategies are recommended for constructing the oxadiazole and imidazole moieties in this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or thermal conditions. For example, K₂CO₃-catalyzed nucleophilic substitution (as in pyrazole synthesis ) can be adapted.

- Imidazole coupling : Utilize Ullmann or Buchwald-Hartwig coupling for aryl halide intermediates, followed by alkylation to introduce the methylene bridge. Evidence from similar urea derivatives suggests using Pd-based catalysts for heterocyclic cross-coupling .

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity of the chlorophenyl, urea, and imidazole-oxadiazole groups.

- X-ray crystallography (as applied in oxadiazole-containing analogs ) to resolve stereochemical ambiguities.

- High-resolution mass spectrometry (HRMS) and HPLC purity analysis (≥95% purity threshold) to ensure synthetic accuracy .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In vitro kinase inhibition assays : Screen against tyrosine kinase targets (e.g., VEGF receptors) using fluorescence-based ADP-Glo™ assays.

- Cellular viability assays (e.g., MTT) in cancer cell lines, following protocols from urea-based inhibitors like linifanib .

- Dose-response studies (IC₅₀ determination) with triplicate replicates to ensure reproducibility .

Q. What solvent systems are suitable for solubility and stability testing?

Methodological Answer:

Q. How to validate the urea linkage’s integrity under physiological conditions?

Methodological Answer:

- Conduct hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Monitor degradation products using LC-MS and compare with synthetic standards .

Advanced Research Questions

Q. How can synthetic yields be optimized for the imidazole-oxadiazole core?

Methodological Answer:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design.

- Microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency, as demonstrated in triazole-oxadiazole hybrids .

- Purification : Employ preparative HPLC with C18 columns to isolate high-purity intermediates .

Q. How to address contradictions in enzymatic vs. cellular activity data?

Methodological Answer:

- Orthogonal assays : Validate kinase inhibition in cell-free (enzymatic) and cell-based (phospho-antibody detection) systems.

- Membrane permeability studies : Use Caco-2 monolayers to assess cellular uptake limitations.

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS, referencing environmental fate studies .

Q. What computational methods predict binding modes with target proteins?

Methodological Answer:

Q. How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

- OECD 301F biodegradation test : Measure compound degradation in activated sludge over 28 days.

- Algal toxicity assays (OECD 201): Assess growth inhibition in Chlorella vulgaris at 0.1–10 mg/L concentrations, following protocols from INCHEMBIOL .

- QSAR modeling : Predict bioaccumulation potential using EPI Suite™, cross-referencing with chlorophenyl analogs .

Q. How to resolve polymorphism issues in crystalline form characterization?

Methodological Answer:

- PXRD and DSC screening : Test recrystallization in 5–10 solvent systems (e.g., ethanol/water, acetonitrile) to identify stable polymorphs.

- Single-crystal X-ray diffraction : Compare unit cell parameters with known urea-based pharmaceuticals .

- Stability testing : Monitor phase transitions under humidity/temperature stress (40°C/75% RH for 12 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.